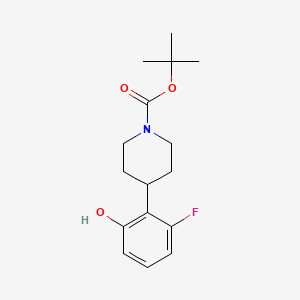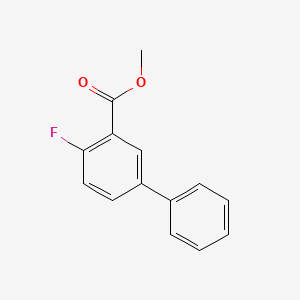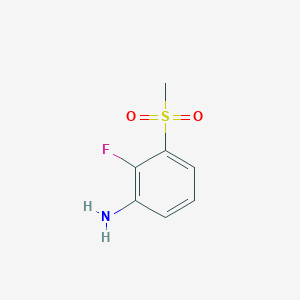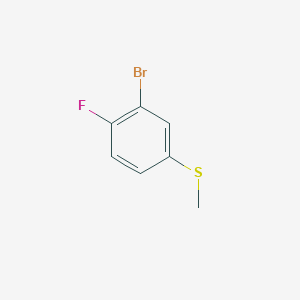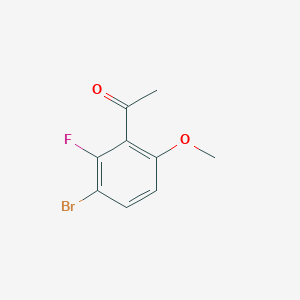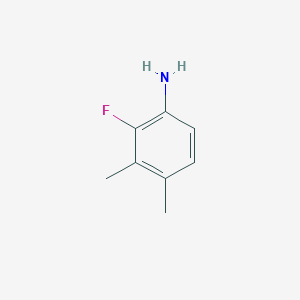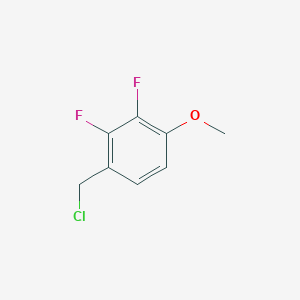
1-(Chloromethyl)-2,3-difluoro-4-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chloromethyl)-2,3-difluoro-4-methoxybenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of two fluorine atoms, a methoxy group, and a benzyl chloride moiety attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-2,3-difluoro-4-methoxybenzene typically involves the chlorination of 2,3-difluoro-4-methoxybenzyl alcohol. This reaction is usually carried out using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) as chlorinating agents under anhydrous conditions. The reaction proceeds via the formation of an intermediate chlorosulfite or chlorophosphite, which subsequently decomposes to yield the desired benzyl chloride derivative.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
1-(Chloromethyl)-2,3-difluoro-4-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzyl chloride moiety can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyl chloride can be reduced to the corresponding benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of benzyl alcohol.
科学的研究の応用
1-(Chloromethyl)-2,3-difluoro-4-methoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It is employed in the preparation of functionalized polymers and advanced materials with unique properties.
Biological Studies: The compound is used as a probe to study biochemical pathways and interactions at the molecular level.
作用機序
The mechanism of action of 1-(Chloromethyl)-2,3-difluoro-4-methoxybenzene depends on the specific application and target. In nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing the nucleophile to attack the benzyl carbon. In biological systems, the compound may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways.
類似化合物との比較
Similar Compounds
2,3-Difluorobenzyl chloride: Lacks the methoxy group, leading to different reactivity and applications.
4-Methoxybenzyl chloride: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.
2,3-Difluoro-4-methoxybenzyl alcohol: The hydroxyl group instead of the chlorine atom leads to different chemical behavior.
Uniqueness
1-(Chloromethyl)-2,3-difluoro-4-methoxybenzene is unique due to the presence of both fluorine atoms and a methoxy group, which impart distinct electronic and steric effects. These features make it a valuable intermediate in organic synthesis and a versatile compound for various research applications.
特性
IUPAC Name |
1-(chloromethyl)-2,3-difluoro-4-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c1-12-6-3-2-5(4-9)7(10)8(6)11/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCANFVXSRQPXMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

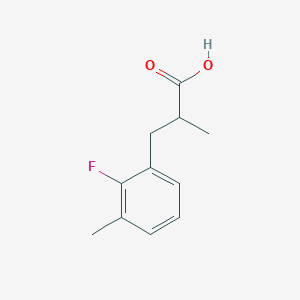


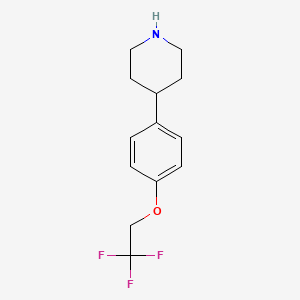

![Tert-butyl 4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate](/img/structure/B7900148.png)
